Cas no 83324-51-0 (8(17),13-Labdadien-15,16-olide)

8(17),13-Labdadien-15,16-olide structure
83324-51-0 structure
Product Name:8(17),13-Labdadien-15,16-olide
Numero CAS:83324-51-0
MF:C20H30O2
MW:302.451006412506
CID:836726
PubChem ID:24741370
Update Time:2024-10-27

8(17),13-Labdadien-15,16-olide Proprietà chimiche e fisiche

Nomi e identificatori

    • 8(17),13-Labdadien-15,16-olide
    • 4-{2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naphth alenyl]ethyl}-2(5H)-furanone
    • 13-epi-sclareol
    • Episclareol
    • SCAREOL
    • SCIADONIC ACID
    • SCLAREOL,NATURAL
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1α,4aβ,8aα)]- (ZCI)
    • 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone (ACI)
    • Labda-8(17),13(14)-dien-15,16-olide
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • CHEMBL4173021
    • 83324-51-0
    • FS-9080
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylene-decalin-1-yl]ethyl]-2H-furan-5-one
    • AKOS032962284
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1,4a,8a)]-; 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • (+)-Labda-8(17),13(14)-dien-15,16-olide
    • [ "" ]
    • 4-{2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • Inchi: 1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
    • Chiave InChI: RUXYUBRFOACSMM-ABSDTBQOSA-N
    • Sorrisi: C[C@@]12[C@@H](CCC3=CC(=O)OC3)C(=C)CC[C@H]1C(CCC2)(C)C

Proprietà calcolate

  • Massa esatta: 302.22500
  • Massa monoisotopica: 302.225
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 514
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 6.757

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 423.3±14.0 °C at 760 mmHg
  • Punto di infiammabilità: 178.8±17.5 °C
  • PSA: 26.30000
  • LogP: 5.04860
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

8(17),13-Labdadien-15,16-olide Informazioni sulla sicurezza

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8(17),13-Labdadien-15,16-olide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Riferimento
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.2 Reagents: Triethylamine ;  30 min, -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
3.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Isopropanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
2.2 Reagents: Water ;  cooled
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
4.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Riferimento
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.2 Reagents: Triethylamine ;  30 min, -78 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
5.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  6 h, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
6.2 Reagents: Triethylamine ;  30 min, -78 °C
7.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
8.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Riferimento
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Riferimento
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
3.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Riferimento
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.2 Reagents: Triethylamine ;  30 min, -78 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
4.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.2 Reagents: Triethylamine ;  30 min, -78 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
6.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
5.2 Reagents: Triethylamine ;  30 min, -78 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
7.1 Solvents: Benzene ;  1 h, 90 °C
Riferimento
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Riferimento
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Riferimento
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Riferimento
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

8(17),13-Labdadien-15,16-olide Raw materials

8(17),13-Labdadien-15,16-olide Preparation Products

8(17),13-Labdadien-15,16-olide Letteratura correlata

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